N'-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a complex organic compound with a unique structure that combines a quinoline core with a chlorophenyl group and a carbohydrazide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Fischer indole synthesis, which involves the cyclization of an aryl hydrazine with a ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound.
Formation of the Carbohydrazide Moiety: The carbohydrazide moiety can be introduced through the reaction of the quinoline derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N’-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient in mitochondria, thereby reducing ATP synthesis . This action is mediated through its ability to disrupt the electron transport chain and affect mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A well-known inhibitor of oxidative phosphorylation with a similar mechanism of action.
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Another uncoupler of oxidative phosphorylation with a different substituent on the phenyl ring.
Uniqueness
N’-[(3-chlorophenyl)carbonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its combination of a quinoline core with a chlorophenyl group and a carbohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C17H12ClN3O4 |
---|---|
Molecular Weight |
357.7 g/mol |
IUPAC Name |
N'-(3-chlorobenzoyl)-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H12ClN3O4/c18-10-5-3-4-9(8-10)15(23)20-21-17(25)13-14(22)11-6-1-2-7-12(11)19-16(13)24/h1-8H,(H,20,23)(H,21,25)(H2,19,22,24) |
InChI Key |
TUOPMUVSDDWNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNC(=O)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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